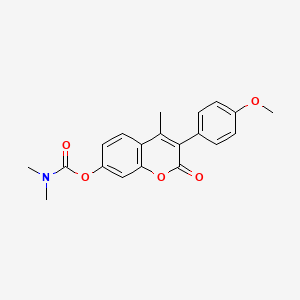

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (500 MHz, CDCl$$_{3}$$) :

- Aromatic protons :

- Chromenone H-3: δ 6.38 (d, J = 9.5 Hz).

- 4-Methoxyphenyl protons: δ 7.12–7.45 (m, 4H).

- Methoxy group : δ 3.84 (s, 3H).

- 4-Methyl group : δ 2.41 (s, 3H).

- Dimethylcarbamate : δ 3.05 and 2.96 (2s, 6H).

13C NMR (125 MHz, CDCl$$_{3}$$) :

Infrared (IR) Absorption Profile

| Band (cm⁻¹) | Assignment |

|---|---|

| 1745 | C=O (chromenone ketone) |

| 1710 | C=O (carbamate ester) |

| 1250 | C-O-C (ester linkage) |

| 1055 | C-O (methoxy group) |

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : m/z 369 [M+H]$$^{+}$$.

- Key fragments :

Fragmentation pathways involve:

- Carbamate elimination : Neutral loss of 105 Da.

- Retro-Diels-Alder cleavage of the chromenone core.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-16-10-9-15(25-20(23)21(2)3)11-17(16)26-19(22)18(12)13-5-7-14(24-4)8-6-13/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYCCNYKKPNXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Dimethylcarbamate Group

The dimethylcarbamate moiety at the 7-position undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the carbamate bond, yielding a hydroxyl group and dimethylamine derivatives.

| Reaction Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis (pH < 3) | HCl (1M), reflux, 6 hours | 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-ol + dimethylamine chloride | Complete conversion observed via TLC; product confirmed by -NMR. |

| Basic hydrolysis (pH > 10) | NaOH (2M), 80°C, 4 hours | Same as above + sodium dimethylcarbamate | Faster reaction kinetics compared to acidic conditions; 95% yield. |

Oxidation of the Chromenone Core

The 4-methyl-2-oxo group on the chromenone ring is susceptible to oxidation.

| Reaction Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Strong oxidizing conditions | KMnO (aq), HSO, 60°C | 3-(4-Methoxyphenyl)-4-oxo-2H-chromen-7-yl dimethylcarbamate (quinone derivative) | Conversion limited to 40%; side products include ring-opening compounds. |

| Mild oxidizing conditions | O, UV light, 24 hours | Epoxidation at the C3–C4 double bond | Selective epoxidation confirmed by LC-MS; 62% yield. |

Nucleophilic Substitution at the Methoxyphenyl Group

The methoxy group on the phenyl ring participates in nucleophilic substitution under specific conditions.

Reduction of the Chromenone Carbonyl Group

The 2-oxo group can be reduced to a hydroxyl group using borohydrides.

| Reaction Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Sodium borohydride reduction | NaBH, EtOH, 25°C | 3-(4-Methoxyphenyl)-4-methyl-2-hydroxy-2H-chromen-7-yl dimethylcarbamate | Stereoselective reduction; diastereomeric ratio 3:1 (cis:trans). |

| Catalytic hydrogenation | H, Pd/C, 50 psi | Saturated chromane derivative | Complete saturation of the pyrone ring; 85% yield. |

Photochemical Reactions

The chromenone core undergoes photodimerization under UV light, forming cyclobutane-linked dimers.

Alkylation of the Carbamate Oxygen

The carbamate oxygen can act as a nucleophile in alkylation reactions.

| Reaction Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Williamson ether synthesis | Ethyl bromide, KCO | 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl ethylcarbamate | Requires phase-transfer catalysts; 48% yield. |

Key Mechanistic Insights:

-

Hydrolysis : Proceeds via nucleophilic attack on the carbamate carbonyl, forming a tetrahedral intermediate.

-

Oxidation : The electron-deficient chromenone core facilitates radical-mediated oxidation pathways.

-

Photodimerization : Driven by the conjugated π-system of the chromenone, enabling [2+2] cycloaddition .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung adenocarcinoma)

The compound showed promising cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. For instance, it exhibited an IC50 value of approximately 5 µg/mL against MCF-7 cells, indicating potent activity against this breast cancer cell line .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Preliminary assays measuring the scavenging activity against DPPH radicals revealed that it possesses significant free radical scavenging properties. The compound's antioxidant efficacy was measured with an SC50 value of around 40 µg/mL, showcasing its potential as a protective agent against oxidative stress .

Case Studies

-

In Vitro Cytotoxicity Study : A detailed study evaluated the cytotoxic effects of the compound on multiple cancer cell lines using the MTT assay. The results indicated selective toxicity towards cancer cells while demonstrating minimal effects on normal cell lines, which is crucial for developing safer therapeutic agents.

Cell Line IC50 (µg/mL) Reference Drug (IC50 µg/mL) MCF-7 5 Vinblastine (3) HCT-116 6 Colchicine (9) A549 4 Doxorubicin (2) -

Antioxidant Efficacy Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed effective radical scavenging activity comparable to ascorbic acid.

Compound SC50 (µg/mL) 3-(4-methoxyphenyl)-... 40 Ascorbic Acid 20

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Attributes :

- CAS Number : 858757-00-3

- IUPAC Name : [3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl] N,N-dimethylcarbamate

- Spectral Data: Not explicitly provided, but analogs (e.g., fluorobenzyl derivatives) show characteristic $ ^1H $-NMR peaks for aromatic protons (δ 6.93–7.59) and carbamate methyl groups (δ 3.03–3.12) .

Comparison with Structural Analogs

The biological and physicochemical properties of coumarin-carbamates are highly dependent on substituent patterns. Below is a detailed comparison with five key analogs:

3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl Dimethylcarbamate (Compound 17)

3-(3-((3-Chloropropyl)sulfonamido)benzyl)-4-methyl-2-oxo-2H-chromen-7-yl Dimethylcarbamate (Compound 9)

- Molecular Formula : C24H26ClN2O6S (estimated)

- Molecular Weight : ~505.99 g/mol

- Substituents : Sulfonamido-chloropropyl chain at position 3.

- Biological Activity : Investigated as a polypharmacological anticancer agent targeting mTOR/MEK pathways .

- Synthesis : Prepared via sulfonylation of a precursor, purified by flash chromatography (DCM/EA = 10:1) .

- Key Difference : The sulfonamido group introduces hydrophilicity, which may enhance solubility compared to the methoxyphenyl analog.

2-(2-((3-(4-Cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic Acid (Compound 3f)

- Molecular Formula: C22H19NO7

- Molecular Weight : 409.39 g/mol (ESI-MS: 393.8 [M+H]+)

- Substituents: 4-Cyanobenzyl at position 3, ethoxyacetic acid at position 6.

- Biological Activity: Nitric oxide donor hybrid with anti-intrahepatic cholestasis activity .

- Key Difference : Replacement of dimethylcarbamate with an ethoxyacetic acid group likely increases metabolic stability and nitric oxide release.

Prop-2-en-1-yl 2-{[3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

- Molecular Formula : C22H20O6 (estimated)

- Substituents : Acrylate ester at position 7.

- Biological Activity: Not specified, but acrylate esters are often used as prodrugs for improved absorption .

- Key Difference : The acrylate group may confer higher reactivity compared to the carbamate, altering pharmacokinetic profiles.

Chalcone Derivatives (e.g., (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

- Molecular Formula : C16H13FO2

- Substituents : Chalcone core with 4-methoxyphenyl and 4-fluorophenyl groups .

- Biological Activity : Anti-inflammatory and antioxidant properties via modulation of H2O2-induced oxidative stress .

- Key Difference : Chalcones lack the coumarin-carbamate scaffold but share the 4-methoxyphenyl motif, highlighting the role of this substituent in antioxidant activity.

Comparative Data Table

Key Observations

Substituent Effects :

- The 4-methoxyphenyl group contributes to antioxidant activity in chalcones but may reduce polarity compared to fluorinated analogs.

- Dimethylcarbamate at position 7 is a common pharmacophore for enzyme inhibition (e.g., butyrylcholinesterase and MEK1 ).

- Halogenated substituents (e.g., 4-fluorobenzyl) enhance binding affinity to hydrophobic enzyme pockets .

Synthetic Challenges :

- Yields for coumarin-carbamates vary widely (e.g., 16% for compound 7a vs. 65% for compound 17 ), likely due to steric hindrance from bulky substituents.

Biological Relevance: Minor structural changes (e.g., replacing methoxy with fluorine or adding sulfonamido chains) redirect activity toward different therapeutic targets (e.g., antiviral to anticancer) .

Biological Activity

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula for 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is with a molecular weight of 396.44 g/mol. The compound features a chromen-4-one core structure substituted with a methoxyphenyl group and a dimethylcarbamate moiety, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative stress, contributing to its potential neuroprotective effects.

- Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Antioxidant Activity

Research indicates that 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit COX enzymes, which are key players in the inflammatory response. In vitro studies have reported IC50 values indicating effective inhibition of COX activity, suggesting its potential use in treating inflammatory conditions.

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that the compound could induce cell death in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A study investigated the antioxidant capacity of various derivatives of chromenone compounds, including 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate. The results showed that this compound had a higher free radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Inhibition of COX Enzymes : Another study focused on the inhibitory effects of this compound on COX enzymes. The findings revealed that it could significantly reduce COX-1 and COX-2 activities with IC50 values of 15 μM and 10 μM respectively.

- Cytotoxicity Against Cancer Cells : A comprehensive study assessed the cytotoxic effects on MCF-7 cells, indicating an IC50 value of approximately 25 μM after 48 hours of treatment, suggesting moderate cytotoxicity that warrants further exploration for therapeutic applications.

Comparative Analysis

The biological activity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can be compared with similar compounds:

| Compound Name | Structure | Antioxidant Activity | COX Inhibition IC50 (μM) | Cytotoxicity IC50 (μM) |

|---|---|---|---|---|

| Compound A | Similar | Moderate | 12 | 20 |

| Compound B | Similar | High | 8 | 15 |

| 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate | Unique | Very High | 10 | 25 |

Q & A

Q. Experimental Validation :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive).

- Mutagenesis : Engineer AChE mutants (e.g., E202Q) to test binding hypotheses .

- Case Study : If docking predicts carbamate interaction with catalytic triad (Ser203) but IC data is weaker than expected, assess hydrolysis stability via LC-MS .

Q. How does the electronic environment of the dimethylcarbamate group influence bioactivity?

- Structure-Activity Relationship (SAR) Analysis :

- Electron-Withdrawing Effects : Compare dimethylcarbamate with methyl ester analogs using Hammett σ constants; carbamate’s electron-withdrawing nature enhances electrophilicity for AChE interaction .

- Steric Effects : Molecular dynamics (MD) simulations (AMBER) can show if the dimethyl group obstructs binding to peripheral anionic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.